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Compound of Interest

Compound Name: Org 43553

Cat. No.: B1677481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of

Org 43553, a first-in-class, orally active, low molecular weight agonist of the luteinizing

hormone (LH) receptor.[1][2] Org 43553, a thienopyrimidine derivative, has been investigated

as a potential replacement for subcutaneously administered human chorionic gonadotropin

(hCG) in assisted reproductive technologies.[1][2] Its favorable pharmacokinetic profile and

demonstrated in vivo efficacy make it a significant compound in the field of reproductive

medicine.[1]

Core Pharmacological Properties
Org 43553 acts as a potent and selective allosteric agonist of the human LH receptor (LHR).

Unlike the endogenous ligands LH and hCG which bind to the extracellular domain, Org 43553
interacts with the transmembrane domain of the receptor. This allosteric binding selectively

activates the Gs/adenylyl cyclase/cAMP signaling pathway, with minimal to no activation of the

Gq/phospholipase C (PLC) pathway that is also stimulated by LH.

In Vitro Pharmacology
The in vitro activity of Org 43553 has been characterized in various cell-based assays. It is a

potent stimulator of the human LH receptor, with an EC50 in the low nanomolar range. Its

selectivity has been assessed against other related glycoprotein hormone receptors.
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Parameter Value Cell Line/Assay Reference

LH Receptor Agonism

(EC50)
3.7 nM

CHO cells expressing

human LH-R and a

CRE-luciferase

reporter gene

1.7 nM

Engineered in vitro

system measuring

cAMP production

FSH Receptor

Agonism (EC50)
110 nM

CHO-FSH receptor

assay

TSH Receptor

Agonism (EC50)
> 3 µM

HEK293-TSH receptor

assay

CRF1 Receptor

Agonism
No agonistic effect CHO-CRF1 cell line

Binding Affinity (Kd) 2.4 ± 0.4 nM

CHO-K1 cell

membranes

expressing human LH

receptor

Maximum Binding

Capacity (Bmax)

1.6 ± 0.2 pmol/mg

protein

CHO-K1 cell

membranes

expressing human LH

receptor

In Vivo Pharmacology & Pharmacokinetics
Preclinical studies in animal models have demonstrated the oral bioavailability and in vivo

efficacy of Org 43553 in inducing physiological responses downstream of LH receptor

activation.

Pharmacokinetic Parameters:
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Species Route Dose
Bioavailabil
ity

Half-life (t½) Reference

Rat (female) Oral 50 mg/kg 79% 3.4 h

Dog (female) Oral 50 mg/kg 44% -

Human Oral 25-900 mg - 30 - 47 h

Pharmacodynamic Effects:

Animal Model Effect Dose Reference

Immature Mice Ovulation Induction 5-50 mg/kg (p.o.)

Cyclic Rats Ovulation Induction 50 mg/kg (p.o.)

Male Rats

Increased

Testosterone

Production

10-250 mg/kg (p.o.)

Male Mice

Reduction in fat mass,

increased energy

expenditure

-

Signaling Pathway of Org 43553
Org 43553 exhibits biased agonism, preferentially activating the cAMP pathway over the IP3

pathway upon binding to the LH receptor.
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Caption: Org 43553 allosterically activates the LHR, leading to cAMP pathway stimulation.

Experimental Protocols
In Vitro Bioassays
LH Receptor Agonistic Activity Assay:

Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing the human LH

receptor and a cyclic-AMP-response-element (CRE)-inducible luciferase gene was used.

Method: Cells were incubated with varying concentrations of Org 43553. Activation of the LH

receptor leads to an increase in intracellular cAMP, which in turn activates the CRE-

luciferase reporter gene.

Endpoint: Luciferase activity was measured as an indicator of receptor activation. The EC50

value was calculated from the dose-response curve.

Receptor Binding Assay:

Preparation: Cell membranes were prepared from CHO-K1 cells expressing the human LH

receptor.

Radioligand: [3H]Org 43553 was used as the radioligand.
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Method: Equilibrium saturation binding assays were performed by incubating the cell

membranes with increasing concentrations of [3H]Org 43553. Non-specific binding was

determined in the presence of an excess of unlabeled Org 43553.

Endpoint: The dissociation constant (Kd) and the maximum number of binding sites (Bmax)

were determined by Scatchard analysis of the saturation binding data.

Agonist Activity Assay Receptor Binding Assay
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Org 43553

Measure
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Incubate with
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Caption: Workflow for in vitro characterization of Org 43553.

In Vivo Models
Ovulation Induction in Rats:

Animal Model: Cyclic female Wistar rats.

Method: The endogenous LH surge was suppressed using a GnRH antagonist. Follicular

development was stimulated with recombinant FSH. A single oral dose of Org 43553 was
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administered to induce ovulation.

Endpoint: The number of ovulated oocytes in the ampulla was counted.

Testosterone Production in Male Rats:

Animal Model: Male Wistar rats.

Method: A single oral dose of Org 43553 was administered. Blood samples were collected at

various time points.

Endpoint: Serum testosterone levels were measured by radioimmunoassay.

Pharmacokinetic Studies in Rats and Dogs:

Animal Models: Female cannulated Wistar rats and female Beagle dogs.

Method: Org 43553 was administered intravenously and orally. Blood samples were

collected at regular intervals.

Analysis: Serum levels of Org 43553 were measured by LC-MS/MS to determine

pharmacokinetic parameters such as bioavailability and half-life.
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Caption: Experimental workflows for in vivo evaluation of Org 43553.

Conclusion
The preclinical data for Org 43553 strongly support its profile as a potent, orally bioavailable,

and selective allosteric agonist of the LH receptor. Its distinct mechanism of action, leading to

biased signaling, and its demonstrated efficacy in relevant animal models of ovulation and

steroidogenesis, highlight its potential as a convenient and effective alternative to injectable

gonadotropins for the treatment of infertility. The shorter half-life compared to hCG may also

offer a clinical advantage by potentially reducing the risk of ovarian hyperstimulation syndrome.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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